8-Fluorochroman-4-amine
Overview
Description
8-Fluorochroman-4-amine is an organic compound with the molecular formula C9H10FNO. It is a derivative of chroman, featuring a fluorine atom at the 8th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Fluorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
8-Fluorochroman-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of 8-Fluorochroman-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially influencing neurological functions.
Comparison with Similar Compounds
- 8-Fluorochroman-4-amine hydrochloride
- (S)-8-Fluorochroman-4-amine
- 8-Fluoro-4-chromanamine
Comparison:
- This compound hydrochloride: This compound is a hydrochloride salt form, which may exhibit different solubility and stability properties compared to the free base form.
- (S)-8-Fluorochroman-4-amine: This enantiomer may have different biological activity and selectivity compared to the racemic mixture.
- 8-Fluoro-4-chromanamine: This compound is structurally similar but may have different reactivity and applications due to the position of the amine group .
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACNHXAKSMYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585680 | |
Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791043-28-2 | |
Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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